Product packaging for 4-Hydroxy-8-methyl-2-phenylquinoline(Cat. No.:CAS No. 92855-38-4)

4-Hydroxy-8-methyl-2-phenylquinoline

Cat. No.: B2542575
CAS No.: 92855-38-4
M. Wt: 235.286
InChI Key: NGUWFPQUQMBYJN-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic organic compound, represents a fundamental building block in the fields of organic and pharmaceutical chemistry. numberanalytics.comnih.gov Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged nucleus found in many naturally occurring compounds and synthetic molecules with a wide array of biological activities. numberanalytics.comrsc.org The versatility of the quinoline scaffold allows for functionalization at numerous positions, making it an attractive synthetic building block for designing new drugs and materials. nih.govresearchgate.net Consequently, quinoline derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials with specific optical and electrical properties. numberanalytics.com The broad spectrum of biological and biochemical activities associated with quinoline compounds is further enhanced by the synthetic versatility of the quinoline structure, which enables the creation of a large number of structurally diverse derivatives. eurekaselect.com

Table 1: Key Applications of Quinoline Derivatives

Field Examples of Applications
Pharmaceuticals Antimalarial, antibacterial, anticancer, anti-inflammatory, antiviral, and antioxidant agents. numberanalytics.comresearchgate.netnih.gov
Agrochemicals Pesticides, herbicides, and fungicides. numberanalytics.commsesupplies.com

| Materials Science | Dyes, corrosion inhibitors, and materials with specific optical/electrical properties. numberanalytics.commsesupplies.com |

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. numberanalytics.comwikipedia.orgiipseries.org Coal tar remains a primary commercial source for quinoline. wikipedia.org A significant milestone in quinoline chemistry was the development of synthetic methods in the late 19th century. The Skraup synthesis, established in 1880, was one of the earliest and most notable methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.orgresearchgate.net

Following the Skraup synthesis, several other named reactions were developed to produce quinoline and its derivatives, each offering different advantages and pathways to substituted quinolines. iipseries.org These classical methods have been fundamental to organic chemistry and continue to be refined with modern approaches.

Table 2: Foundational Quinoline Synthesis Methods

Synthesis Method Year Developed Key Reactants
Skraup Synthesis 1880 Aromatic amine, glycerol, sulfuric acid, oxidizing agent. numberanalytics.comiipseries.org
Doebner-von Miller Reaction 1881 Aniline, α,β-unsaturated carbonyl compounds. numberanalytics.comresearchgate.net
Combes Synthesis 1888 Aniline, β-diketones. wikipedia.orgiipseries.org
Conrad-Limpach Synthesis N/A Anilines, β-ketoesters. wikipedia.org

| Friedländer Synthesis | N/A | 2-aminobenzaldehyde (B1207257) or ketone, compound with a methylene (B1212753) group alpha to a carbonyl. numberanalytics.com |

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast number of biologically active molecules. nih.govnih.gov Over 75% of drugs approved by the FDA and available on the market are nitrogen-containing heterocyclic moieties. nih.gov Their prevalence is attributed to several key factors. The nitrogen atom can readily accept or donate a proton and can form hydrogen bonds with biological targets such as proteins and DNA, which is crucial for pharmacological activity. msesupplies.comnih.gov

These compounds are abundant in nature, appearing as subunits in essential biomolecules like the base pairs of DNA and RNA (purines and pyrimidines), vitamins, and hormones. nih.govnih.gov The structural and functional diversity of nitrogen heterocycles allows for fine-tuning of their physicochemical properties, making them indispensable scaffolds in drug design. Their applications are extensive, ranging from pharmaceuticals and agrochemicals to polymers and corrosion inhibitors. msesupplies.com

Structural Framework of 4-Hydroxy-8-methyl-2-phenylquinoline and its Derivatives

The compound this compound belongs to the quinoline class of heterocyclic compounds. Its chemical structure is defined by a quinoline core with specific substitutions that impart distinct properties. The molecular formula for this compound is C₁₆H₁₃NO. uni.lu

The fundamental structure of quinoline is a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. numberanalytics.comresearchgate.net This is also known as 1-azanaphthalene or benzo[b]pyridine. nih.govwikipedia.org The numbering of the atoms in the quinoline ring system follows a standard convention that allows for the precise description of substituent positions.

For this compound, the key substitutions on this core are:

A hydroxyl group (-OH) at the C4 position.

A methyl group (-CH₃) at the C8 position.

A phenyl group (-C₆H₅) at the C2 position.

The presence of the hydroxyl group at the 4-position means the compound can exist in tautomeric equilibrium with its keto form, 8-methyl-2-phenyl-1H-quinolin-4-one. uni.lumdpi.com This tautomerism is a common feature of 4-hydroxyquinolines and can influence their chemical reactivity and biological interactions.

The 4-hydroxy-2-quinolone scaffold is recognized as a privileged structure in antimicrobial drug discovery. researchgate.netnih.gov A variety of analogs have been synthesized and studied, revealing that substitutions on the quinoline ring have a significant impact on biological activity.

Alkyl-Substituted 4-Hydroxy-2-quinolones : Research has shown that introducing a long alkyl side chain at the C3 position, along with various substituents at the C6 and C7 positions, can dramatically affect antimicrobial properties. researchgate.netnih.gov For instance, certain brominated analogs with a nonyl side chain have demonstrated potent antifungal activity. researchgate.netnih.gov

4-Hydroxy-6-methyl-2-phenylquinoline : This is a close structural analog, differing only in the position of the methyl group (C6 instead of C8). nih.govuni.lu Such positional isomers are often synthesized to explore structure-activity relationships (SAR) and understand how the spatial arrangement of functional groups affects the molecule's interaction with biological targets.

4-Chloro-8-methylquinolin-2(1H)-one : This compound serves as a precursor for synthesizing various 4-substituted 2-quinolinones. mdpi.com The chlorine atom at the C4 position is a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups like sulfanyl, hydrazino, and amino moieties to create new derivatives. mdpi.com

4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one : This analog features an N-methyl group and a phenyl group at the C3 position. nih.gov Its synthesis is often achieved through the thermal condensation of diethyl phenylmalonate with N-methylaniline. nih.gov

These examples highlight the modular nature of the quinoline scaffold, where systematic modification of substituent patterns allows chemists to develop compounds with tailored properties for various applications, particularly in medicinal chemistry. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B2542575 4-Hydroxy-8-methyl-2-phenylquinoline CAS No. 92855-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-2-phenyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11-6-5-9-13-15(18)10-14(17-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUWFPQUQMBYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92855-38-4
Record name 92855-38-4
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Advanced Synthetic Methodologies for 4 Hydroxy 8 Methyl 2 Phenylquinoline and Its Analogs

Classical and Modernized Ring-Closure Reactions for Quinoline (B57606) Scaffolds

The construction of the quinoline core has been a subject of extensive research for over a century, leading to the development of several named reactions that have become cornerstones of heterocyclic synthesis. These classical methods, along with their modern adaptations, provide versatile pathways to a diverse range of substituted quinolines, including the target compound, 4-Hydroxy-8-methyl-2-phenylquinoline.

Friedländer Condensation and Its Adaptations for Substituted Quinolines

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. researchgate.netwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl functionality. organic-chemistry.org The reaction can be catalyzed by both acids and bases and is known for its operational simplicity. researchgate.netwikipedia.org

For the synthesis of this compound, a plausible Friedländer approach would involve the reaction of 2-amino-3-methylacetophenone with ethyl benzoylacetate. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to yield the desired quinoline structure. Modern adaptations of the Friedländer synthesis often employ various catalysts to improve yields and reaction conditions. Lewis acids, Brønsted acids, and ionic liquids have all been successfully utilized to promote this transformation. researchgate.net The general mechanism is believed to involve either an initial aldol (B89426) addition followed by cyclization or the formation of a Schiff base intermediate followed by an intramolecular aldol reaction. wikipedia.org

Table 1: Comparison of Catalysts in Friedländer Synthesis
Catalyst TypeExamplesAdvantages
Brønsted Acids p-Toluenesulfonic acid, HClReadily available, effective for many substrates
Lewis Acids Trifluoroacetic acid, Iodine, In(OTf)₃High efficiency, can offer better selectivity wjbphs.com
Ionic Liquids [bmim]HSO₄Green reaction media, potential for catalyst recycling nih.gov
Nanocatalysts Fe₃O₄@SiO₂-SO₃HHigh activity, reusability, solvent-free conditions researchgate.net

Doebner-Miller, Skraup, and Conrad–Limpach–Knorr Synthesis Variants

The Doebner-Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds to react with anilines, typically under acidic conditions, to form quinolines. wikipedia.orgacs.org To synthesize an 8-methyl-2-phenylquinoline (B1627473) derivative, one could envision the reaction of 2-methylaniline with cinnamaldehyde (B126680) or another suitable α,β-unsaturated phenyl ketone. wikipedia.org The reaction mechanism is complex and still a matter of some debate, but it is generally thought to involve a Michael addition followed by cyclization and oxidation. acs.org

The Skraup synthesis is one of the oldest methods for preparing quinolines and involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org For the synthesis of an 8-methylquinoline, 2-methylaniline would be the starting material. While the classical Skraup reaction is known for its often-vigorous nature, modern modifications have been developed to control the reaction's exothermicity and improve yields. researchgate.net

The Conrad–Limpach–Knorr synthesis is particularly relevant for the preparation of 4-hydroxyquinolines. wikipedia.org This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org To obtain this compound, 2-methylaniline could be reacted with ethyl benzoylacetate. The reaction conditions, particularly the temperature, can influence the regioselectivity of the final product, leading to either a 4-quinolone (kinetic product) or a 2-quinolone (thermodynamic product). wikipedia.org The mechanism involves the initial formation of a Schiff base or an enamine, which then undergoes thermal cyclization. wikipedia.org The use of high-boiling point solvents is often necessary to achieve the temperatures required for the cyclization step. nih.gov

Table 2: Overview of Classical Quinoline Syntheses
ReactionKey ReactantsProduct Type
Doebner-Miller Aniline, α,β-Unsaturated carbonyl compoundSubstituted quinolines wikipedia.org
Skraup Aniline, Glycerol, Oxidizing agentQuinolines (often unsubstituted on the pyridine (B92270) ring) pharmaguideline.com
Conrad-Limpach Aniline, β-Ketoester4-Hydroxyquinolines wikipedia.org

Sustainable and Green Chemistry Approaches in Quinoline Synthesis

In recent years, the principles of green chemistry have become increasingly important in organic synthesis. This has led to the development of more environmentally benign and energy-efficient methods for the preparation of quinolines, including the use of novel catalysts and alternative energy sources.

Environmentally Benign Catalysis: Nanocatalysts and Biodegradable Reagents

The use of nanocatalysts has emerged as a promising strategy in green quinoline synthesis. acs.org These catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity. Furthermore, many nanocatalysts are magnetically separable, allowing for easy recovery and reuse, which reduces waste and cost. researchgate.net For instance, silica-based magnetic nanocatalysts have been effectively employed in the Friedländer synthesis of quinolines under solvent-free conditions. researchgate.net Nanoparticles of metal oxides, such as TiO₂, have also been shown to be efficient heterogeneous catalysts for the synthesis of quinoline derivatives. acs.org

The exploration of biodegradable reagents and solvents is another key aspect of green quinoline synthesis. Water, being a non-toxic and readily available solvent, has been successfully used as a medium for the Friedländer reaction, in some cases even without the need for a catalyst. organic-chemistry.org The high polarity of water can enhance the reaction efficiency compared to traditional organic solvents. organic-chemistry.org

Energy-Efficient Techniques: Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-assisted synthesis has revolutionized many areas of organic chemistry, including the synthesis of quinolines. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. wjbphs.comfrontiersin.org The synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one has been successfully demonstrated using microwave heating with a proline catalyst. wjbphs.com This technique has also been applied to the synthesis of 4-hydroxy-2-quinolone analogues, highlighting its potential for the preparation of the target compound. nih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that utilizes the phenomenon of acoustic cavitation to promote chemical reactions. researchgate.net The collapse of cavitation bubbles generates localized hot spots with high temperatures and pressures, which can accelerate reaction rates and improve yields. Ultrasound has been successfully employed in the synthesis of various substituted quinolines, often under milder conditions and in shorter reaction times compared to conventional heating methods. researchgate.netnih.gov For example, the synthesis of 6-substituted indolo[2,3-b]quinolines has been achieved using an ultrasound-assisted method. nih.gov

Table 3: Green Chemistry Approaches in Quinoline Synthesis
TechniqueKey FeaturesAdvantages
Nanocatalysis High surface area, potential for magnetic separationHigh efficiency, reusability, reduced waste acs.org
Microwave-Assisted Rapid heating, localized superheatingShorter reaction times, higher yields, cleaner reactions wjbphs.com
Ultrasound-Assisted Acoustic cavitation, localized high temperature and pressureMilder conditions, shorter reaction times, improved yields researchgate.net

Catalytic Strategies and Mechanistic Insights in Quinoline Annulation

In the Friedländer synthesis , the mechanism can proceed through two main pathways: an aldol-type condensation followed by cyclization, or the initial formation of a Schiff base. wikipedia.org The nature of the catalyst, whether acidic or basic, can favor one pathway over the other. Lewis acid catalysts, for example, can activate the carbonyl group of the 2-aminoaryl ketone, facilitating the initial condensation step. researchgate.net Recent studies have also explored electrochemically assisted Friedländer reactions, offering a sustainable and highly efficient method for quinoline synthesis. rsc.org

The mechanism of the Conrad–Limpach synthesis involves the initial reaction of the aniline with the β-ketoester to form an enamine or a Schiff base, which then undergoes a thermal electrocyclic ring closure. wikipedia.org The regioselectivity of this reaction is a key consideration, with kinetic control favoring the 4-quinolone and thermodynamic control leading to the 2-quinolone. wikipedia.org Acid catalysis plays a role in the multiple keto-enol tautomerizations that occur throughout the reaction sequence. wikipedia.org

For the Doebner-Miller reaction , the mechanism is considered to be complex and may involve a fragmentation-recombination pathway. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids, which facilitate the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound and the subsequent cyclization and aromatization steps. wikipedia.org

Transition Metal-Catalyzed Reactions (e.g., Copper, Palladium, Iron)

Transition metal catalysis has become an indispensable tool in the synthesis of quinoline derivatives, offering novel pathways with high selectivity and functional group tolerance. Copper, palladium, and iron catalysts have been extensively explored for the construction of the quinoline core.

Copper (Cu)-Catalyzed Syntheses: Copper catalysts are valued for their low cost and unique reactivity. One notable approach is the copper-catalyzed cascade synthesis of quinazoline (B50416) and quinazolinone derivatives, which highlights the versatility of copper in facilitating complex transformations. synarchive.com In a similar vein, copper-catalyzed tandem C-N and C-C bond-forming reactions of aryl boronic acids with nitriles provide a route to 2-substituted-4-(1H)-quinolones. wikipedia.org Another powerful method involves the copper-catalyzed intermolecular cyclization of anilines and alkynes, which proceeds under mild conditions with high functional-group tolerance, making it suitable for the synthesis of a wide range of 4-quinolones. slideshare.net Furthermore, copper-catalyzed oxygenation of 3-hydroxy-2-phenylquinolin-4(1H)-one has been studied, providing insights into the reactivity of the quinoline core. wikipedia.org

Palladium (Pd)-Catalyzed Syntheses: Palladium catalysts are renowned for their efficiency in cross-coupling and C-H activation reactions. A mild, one-pot synthesis of 4-quinolones has been developed via sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization. wikipedia.org This methodology offers a straightforward route to 2-substituted 4-quinolones. Additionally, palladium-catalyzed C(sp3)-H biarylation of 8-methyl quinolines using cyclic diaryliodonium salts has been demonstrated, providing a pathway to functionalized biaryls and fluorene (B118485) derivatives. nih.gov A historical method for preparing 4-hydroxyquinoline (B1666331) compounds involves the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds using palladium black in the presence of a hydrogen acceptor. wikipedia.orggoogle.com

Iron (Fe)-Catalyzed Syntheses: Iron, being an earth-abundant and non-toxic metal, has gained significant attention as a sustainable catalyst. An iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones provides a broad range of 4-quinolones. This one-pot synthesis involves the oxidation of alcohols and methyl arenes to aldehydes, followed by condensation, Mannich-type cyclization, and oxidation. synarchive.com Another innovative approach involves an iron-catalyzed, visible-light-driven decarboxylation of alkyl carboxylic acids to generate radicals that can alkylate quinoline at the 4-position to yield 4-substituted hydroxyalkyl quinolines. organic-chemistry.org Furthermore, iron-complexes have been shown to catalyze the intramolecular acceptorless dehydrogenative cyclization of amido-alcohols to synthesize substituted quinolin-2(1H)-ones. acs.org

CatalystReactantsProduct TypeKey Features
Copper Aryl boronic acids, nitriles2-substituted-4-(1H)-quinolonesTandem C-N and C-C bond formation. wikipedia.org
Copper Anilines, alkynes4-quinolonesMild conditions, high functional group tolerance. slideshare.net
Palladium 2'-bromoacetophenones, amides2-substituted 4-quinolonesMild, one-pot synthesis. wikipedia.org
Palladium 4-keto-1,2,3,4-tetrahydroquinolines4-hydroxyquinolinesDehydrogenation with a hydrogen acceptor. wikipedia.orggoogle.com
Iron Alcohols/methyl arenes, 2-amino phenyl ketones4-quinolonesOne-pot oxidative coupling. synarchive.com
Iron Quinoline, alkyl carboxylic acids4-hydroxyalkyl quinolinesVisible-light-driven decarboxylative alkylation. organic-chemistry.org

Brønsted Acid, Lewis Acid, and Organocatalytic Systems

Acid and organocatalytic systems provide metal-free alternatives for the synthesis of quinolines, often with distinct advantages in terms of cost, toxicity, and operational simplicity.

Brønsted and Lewis Acid Systems: The Conrad-Limpach synthesis is a classic method that utilizes the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgjptcp.comnih.gov This reaction is typically promoted by acid catalysts and involves a thermal cyclization step. wikipedia.org While traditionally requiring high temperatures, modifications using various solvents have been explored to improve yields. nih.gov The Combes quinoline synthesis, which condenses anilines with β-diketones, also relies on acid catalysis for the ring closure of the intermediate Schiff base. wikipedia.orgnih.goviipseries.org The Doebner-von Miller reaction, another acid-catalyzed process, synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. synarchive.comwikipedia.orgnih.gov Lewis acids have also been employed in quinoline synthesis. For instance, a zirconocene-catalyzed Michael addition–cyclization condensation of 1,3-ynones and o-aminothiophenol, followed by an iodine-mediated desulfurization, provides a one-pot synthesis of quinolines. rsc.org Acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can lead to either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones, depending on the substrate and catalyst. acs.org

Organocatalytic Systems: While less common than metal or acid catalysis for quinoline synthesis, organocatalysis offers a powerful approach for asymmetric synthesis and the construction of complex molecular architectures. For the synthesis of polyhydroquinoline derivatives, the Hantzsch reaction, a four-component reaction, can be efficiently catalyzed by a Brønsted acid ionic liquid. wikipedia.org This highlights the potential of organocatalytic approaches in multicomponent reactions leading to quinoline-related structures.

Catalytic SystemReaction Name/TypeReactantsProduct Type
Brønsted Acid Conrad-Limpach SynthesisAnilines, β-ketoesters4-hydroxyquinolines. wikipedia.orgjptcp.comnih.gov
Brønsted Acid Combes SynthesisAnilines, β-diketones2,4-disubstituted quinolines. wikipedia.orgnih.goviipseries.org
Brønsted Acid Doebner-von Miller ReactionAnilines, α,β-unsaturated carbonylsQuinolines. synarchive.comwikipedia.orgnih.gov
Lewis Acid Michael addition-cyclization1,3-ynones, o-aminothiophenolQuinolines. rsc.org
Brønsted Acid IL Hantzsch ReactionAldehyde, ethylacetoacetate, dimedone, ammonium (B1175870) acetatePolyhydroquinolines. wikipedia.org

Oxidative Annulation and C-H Bond Activation Methodologies

Oxidative annulation and C-H bond activation represent a paradigm shift in synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a more atom- and step-economical manner. rsc.org

These strategies often involve the use of transition metal catalysts, such as rhodium, ruthenium, cobalt, copper, and silver, to facilitate the direct functionalization of C-H bonds. mdpi.com For example, rhodium-catalyzed oxidative annulation of pyridines can lead to the formation of the quinoline core. mdpi.com The synthesis of 4-trifluoromethyl quinolines has been achieved through a copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines under redox-neutral conditions. rsc.org

The programmed, multiple site-selective, metal-catalyzed C-H functionalization of a 4-hydroxyquinoline scaffold has been demonstrated, showcasing the power of this approach for diversity-oriented synthesis. organic-chemistry.org In this strategy, the C-2 and C-8 positions were functionalized under the direction of an N-oxide group, followed by further modifications at other positions. organic-chemistry.org This iterative C-H functionalization allows for the rapid generation of a library of biologically relevant molecules. organic-chemistry.org

Multicomponent Reactions (MCRs) for Diverse Quinoline Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the synthesis of diverse quinoline derivatives. synarchive.comrsc.org These reactions are highly convergent and atom-economical, allowing for the rapid construction of complex molecular architectures. rsc.org

A notable example is the catalyst- and additive-free three-component cascade annulation of readily available aryl diazonium salts, nitriles, and alkynes, which provides an efficient and rapid synthesis of multiply substituted quinolines. organic-chemistry.orgacs.org This method is environmentally friendly and tolerates a wide range of functional groups. organic-chemistry.org Another versatile MCR is the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives through a one-pot, three-component reaction of malononitrile, 3-aminophenol, and substituted aldehydes, catalyzed by ammonium acetate. nih.gov

Reaction TypeReactantsCatalyst/ConditionsProduct
Three-component cascade annulationAryl diazonium salts, nitriles, alkynesCatalyst- and additive-free, 60°C. organic-chemistry.orgacs.orgMultiply substituted quinolines. organic-chemistry.orgacs.org
One-pot, three-component reactionMalononitrile, 3-aminophenol, substituted aldehydesAmmonium acetate, reflux. nih.gov7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. nih.gov

Cascade Cyclizations and Tandem Transformations

Cascade cyclizations and tandem transformations are elegant and efficient strategies that allow for the formation of multiple bonds and rings in a single, uninterrupted sequence. These processes are often key features of multicomponent reactions and are instrumental in the synthesis of complex heterocyclic systems like quinolines.

A novel method for the synthesis of 3-(2-quinolyl) chromones involves a tandem [3+2] cycloaddition/ring-opening/O-arylation from ynones and quinoline N-oxides under transition metal- and additive-free conditions. rsc.org Another example is the continuous flow synthesis of quinolines via a scalable tandem photoisomerization-cyclization process, which allows for the generation of various substituted quinolines in high yields. researchgate.net

The synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones from 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols proceeds through acid-catalyzed tandem reactions involving either a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization or a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure. acs.org These examples underscore the power of cascade and tandem reactions to rapidly build molecular complexity from simple starting materials.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Hydroxy 8 Methyl 2 Phenylquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete structural map of 4-Hydroxy-8-methyl-2-phenylquinoline can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The aromatic region (typically δ 7.0-8.5 ppm) will contain signals for the protons on both the quinoline (B57606) and phenyl rings. The proton at the C3 position is anticipated to appear as a singlet, deshielded by the adjacent nitrogen and the C4-hydroxy group. The protons on the substituted benzene (B151609) portion of the quinoline ring (H5, H6, H7) will exhibit coupling patterns (doublets and triplets) characteristic of a trisubstituted aromatic system. The methyl group protons at C8 will resonate as a sharp singlet in the upfield region (around δ 2.5 ppm). The phenyl group protons will show characteristic multiplets, while the hydroxyl proton signal may be broad and its chemical shift variable depending on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show 16 distinct signals, accounting for all carbons in the C16H13NO formula. Carbons bonded to heteroatoms, such as C2, C4, and C8a, are expected to be significantly deshielded, appearing at lower fields (higher ppm values). The C4 carbon, bearing the hydroxyl group, would resonate at a high chemical shift (e.g., >160 ppm) due to the enol-keto tautomerism common in 4-hydroxyquinolines. The methyl carbon will appear at a high field (around δ 20-25 ppm). Assignments are confirmed by the number of attached protons, determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Multiplicity / Notes
2-~155-158Quaternary C
3~6.5-6.8~110-115Singlet
4-~175-178Quaternary C (enol/keto form)
4a-~122-125Quaternary C
5~7.6-7.8~125-128Doublet
6~7.2-7.4~123-126Triplet
7~7.5-7.7~128-131Doublet
8-~135-138Quaternary C
8a-~147-150Quaternary C
8-CH₃~2.5-2.7~18-22Singlet
Phenyl C1'-~138-140Quaternary C
Phenyl C2'/C6'~8.0-8.2~127-129Multiplet
Phenyl C3'/C5'~7.4-7.6~128-130Multiplet
Phenyl C4'~7.4-7.6~129-131Multiplet
4-OH~11-12-Broad Singlet

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously connecting the structure. youtube.comlibretexts.orgsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the quinoline ring (H5-H6, H6-H7) and within the phenyl ring, confirming their connectivity and relative positions. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹J C-H coupling). libretexts.org This allows for the direct assignment of carbon signals based on their known proton assignments. For example, the singlet at ~2.5 ppm would show a cross-peak to the carbon signal at ~20 ppm, definitively assigning it as the C8-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²J C-H and ³J C-H). libretexts.org Key correlations would include:

The C8-methyl protons showing cross-peaks to the quaternary C8 and the protonated C7.

The H3 proton showing correlations to C2, C4, and C4a, linking the heterocyclic ring.

The phenyl protons (H2'/H6') showing a correlation to the quinoline C2, confirming the attachment point of the phenyl ring.

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the FTIR and Raman spectra would reveal key vibrational modes. A broad absorption band in the FTIR spectrum around 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline and phenyl ring systems would produce a series of sharp bands in the 1620-1450 cm⁻¹ region. scialert.net The presence of the methyl group would be confirmed by C-H stretching modes around 2960-2850 cm⁻¹ and bending modes near 1460 cm⁻¹ and 1375 cm⁻¹. scialert.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H Stretch3400 - 3200Broad, indicative of hydrogen bonding
Aromatic C-H Stretch3100 - 3000Sharp bands
Aliphatic C-H Stretch (Methyl)2960 - 2850Asymmetric and symmetric stretches
C=C and C=N Ring Stretch1620 - 1450Multiple sharp bands characteristic of the aromatic system
C-H Bending (Methyl)~1460 and ~1375Asymmetric and symmetric bending (scissoring/umbrella)
C-O Stretch1260 - 1180Associated with the phenolic hydroxyl group
Aromatic C-H Out-of-Plane Bending900 - 675Pattern can indicate substitution on the aromatic rings

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. mcmaster.ca For this compound (C₁₆H₁₃NO), High-Resolution Mass Spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺•). The predicted monoisotopic mass is 235.0997 g/mol . uni.lu

Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecular ion. chemguide.co.uklibretexts.org The stable aromatic quinoline core would lead to a prominent molecular ion peak. Key fragmentation pathways would likely include:

Loss of CO (28 Da): A common fragmentation for phenolic compounds or quinolones, leading to a fragment ion at m/z 207.

Loss of a hydrogen radical (1 Da): Formation of a stable [M-H]⁺ ion at m/z 234.

Loss of a methyl radical (15 Da): Cleavage of the methyl group to give an ion at m/z 220.

Loss of HCN (27 Da): A characteristic fragmentation of nitrogen-containing heterocyclic rings, resulting in an ion at m/z 208. mcmaster.ca

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characteristics

UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The extended conjugated π-system of the 2-phenylquinoline (B181262) core is expected to result in strong absorption in the UV region. shimadzu.com Typically, quinoline derivatives exhibit multiple absorption bands corresponding to π→π* transitions. researchgate.net For this compound, strong absorption bands would be expected in the 250-280 nm range and a lower energy band above 320 nm. The position and intensity of these bands can be influenced by the solvent (solvatochromism) due to changes in polarity and hydrogen-bonding interactions with the hydroxyl group.

Many hydroxyquinoline derivatives are known to be fluorescent. Upon excitation at an absorption maximum, the molecule may emit light at a longer wavelength (a Stokes shift). The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. The presence of the hydroxyl group can sometimes lead to excited-state proton transfer (ESPT) phenomena, which can result in dual fluorescence or other complex photophysical behaviors. nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the most precise and unambiguous determination of the molecular structure in the solid state. This technique yields exact bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for this compound is not detailed, analysis of closely related structures provides valuable insights. nih.govnih.govmdpi.com It is expected that the quinoline ring system itself would be largely planar. The phenyl ring at the C2 position would be twisted out of the plane of the quinoline core, with a significant dihedral angle to minimize steric hindrance. nih.gov A crucial feature in the solid state would be the formation of intermolecular hydrogen bonds involving the 4-hydroxy group, which would act as a hydrogen bond donor, and likely the quinoline nitrogen of an adjacent molecule, acting as an acceptor. nih.gov These interactions would dictate the crystal packing arrangement, often leading to the formation of chains or dimeric structures in the crystal lattice.

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 8 Methyl 2 Phenylquinoline

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to optimize molecular geometries and calculate electronic properties of quinoline (B57606) derivatives. nih.gov For compounds similar to 4-Hydroxy-8-methyl-2-phenylquinoline, calculations are often performed using methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. rsc.orgnih.gov These calculations provide the most stable conformation (ground state geometry) of the molecule by minimizing its energy. The resulting optimized structure gives precise bond lengths, bond angles, and dihedral angles, which are fundamental for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a more reactive molecule that is more polarizable and likely to engage in chemical reactions. nih.gov For quinoline derivatives, DFT calculations are used to determine these energy values and predict reactivity. rsc.org

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to further quantify reactivity:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These parameters provide a quantitative basis for comparing the reactivity of different molecules. A molecule with a high electrophilicity index is considered a strong electrophile.

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Derivative

ParameterSymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO--6.21
LUMO EnergyELUMO--2.15
Energy GapΔEELUMO - EHOMO4.06
Ionization PotentialI-EHOMO6.21
Electron AffinityA-ELUMO2.15
Chemical Hardnessη(I - A) / 22.03
Global SoftnessS1 / (2η)0.246
Electronegativityχ(I + A) / 24.18
Electrophilicity Indexωχ² / (2η)4.30

Note: The values presented are illustrative for a representative quinoline scaffold, calculated using DFT, and may vary for this compound.

DFT calculations are highly effective in predicting vibrational and nuclear magnetic resonance spectra. Theoretical calculations of infrared (IR) and Raman frequencies can be performed on the optimized molecular structure. nih.gov The calculated vibrational modes are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov This allows for the precise assignment of vibrational bands to specific functional groups and bond motions within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and show a strong linear correlation with experimental data, aiding in the structural confirmation of synthesized quinoline derivatives. nih.govmdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. For quinoline derivatives, which are known to possess a wide range of biological activities including anticancer and antimicrobial effects, molecular docking studies can identify plausible biological targets and elucidate their mechanism of action at a molecular level. mdpi.commdpi.com

In a typical molecular docking study, this compound would be docked into the active site of a target protein. The results are then analyzed to understand the binding mode. This analysis identifies the specific amino acid residues in the binding pocket that interact with the ligand and characterizes the nature of these interactions.

Common interaction modes observed for quinoline-based ligands include:

Hydrogen Bonds: The hydroxyl (-OH) group and the quinoline nitrogen are potential hydrogen bond donors and acceptors, forming strong interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartic Acid).

Hydrophobic Interactions: The phenyl ring and the methyl-substituted benzene (B151609) ring of the quinoline core can form hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine).

π-π Stacking: The aromatic systems of the quinoline and phenyl rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

The docking score, usually expressed in kcal/mol, provides an estimate of the binding free energy, with lower (more negative) scores indicating stronger binding affinity.

Table 2: Example of Molecular Docking Interaction Analysis for a Quinoline Ligand

Interaction TypeLigand Group InvolvedProtein Residue ExampleDistance (Å)
Hydrogen Bond4-Hydroxy (-OH)ASP 1812.1
Hydrogen BondQuinoline NitrogenLYS 652.9
π-π StackingPhenyl RingPHE 2103.8
Hydrophobic8-Methyl GroupLEU 155, VAL 1603.5 - 4.5

Note: This table is a hypothetical representation of potential interactions and does not correspond to a specific protein target for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning, to correlate these descriptors with the observed activity or property.

For a class of compounds like quinoline derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. nih.gov The model would help in understanding which structural features are crucial for the desired biological effect.

A QSAR model is expressed as an equation that links biological activity to one or more molecular descriptors. These descriptors can be classified into several categories:

Electronic Descriptors: (e.g., dipole moment, partial charges, HOMO/LUMO energies) relate to a molecule's electronic properties and its ability to participate in electrostatic or orbital-based interactions.

Steric Descriptors: (e.g., molecular volume, surface area, specific shape indices) describe the size and shape of the molecule, which are critical for fitting into a receptor's binding site.

Hydrophobic Descriptors: (e.g., LogP, the logarithm of the octanol-water partition coefficient) quantify the molecule's hydrophobicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Topological Descriptors: (e.g., connectivity indices, Wiener index) are numerical values derived from the 2D graph representation of the molecule, describing its size, shape, and degree of branching.

By analyzing the descriptors that appear in a statistically significant QSAR model, researchers can identify the key structural attributes that enhance or diminish the activity of quinoline derivatives. For instance, a model might reveal that higher hydrophobicity and the presence of a hydrogen bond donor at a specific position are positively correlated with the desired biological activity. This knowledge is then used to guide the design of new, more potent analogs.

In Silico Mechanistic Predictions and Reaction Pathway Elucidation

Following a comprehensive review of available scientific literature, no specific studies detailing in silico mechanistic predictions or the elucidation of reaction pathways for the compound This compound were found.

While computational chemistry is a powerful tool for understanding chemical reactions, research in this area tends to focus on compounds with specific, well-established biological activity or synthetic interest. Theoretical investigations, such as those using Density Functional Theory (DFT), are often employed to complement experimental findings, for instance, to explain the regioselectivity of a reaction or to map the energy profile of a proposed mechanism.

For example, studies on structurally related quinoline derivatives have utilized such computational methods. Research on the alkylation of certain 4-hydroxyquinoline (B1666331) cores has employed quantum chemical calculations to interpret the reaction's regioselectivity and support the proposed SN2 mechanism. nih.gov Similarly, in silico tools like molecular docking are frequently used to predict the interaction of novel quinoline-based compounds with biological targets, guiding the development of new therapeutic agents. mdpi.comnih.gov

However, specific computational studies predicting reaction mechanisms or elucidating synthetic pathways for this compound are not present in the currently available literature. Such research would be necessary to provide detailed data tables on transition states, activation energies, and predicted reaction intermediates for this particular compound.

Mechanistic Biological Research of 4 Hydroxy 8 Methyl 2 Phenylquinoline Derivatives in in Vitro and Model Systems

Enzyme Inhibition Mechanisms

The therapeutic potential of quinoline (B57606) derivatives is often linked to their ability to inhibit specific enzymes involved in disease progression. These interactions are diverse, spanning enzymes that modify nucleic acids, regulate metabolic processes, control cell signaling through phosphorylation, and play roles in neuroprotection.

Inhibition of DNA-Modifying Enzymes (e.g., DNA Methyltransferases, Topoisomerases, Glycosylases, Polymerases)

Quinoline-based compounds have been shown to interfere with a variety of enzymes that act upon DNA, representing a critical mechanism for their anticancer effects.

DNA Methyltransferases (DNMTs): DNA methylation is a crucial epigenetic modification, and its dysregulation is a hallmark of many cancers. nih.gov Quinoline-based compounds have emerged as potent non-nucleoside inhibitors of DNMTs. nih.govsci-hub.box One of the benchmark compounds in this class is SGI-1027, a 4-aminoquinoline (B48711) derivative that inhibits human DNMT1, as well as mouse Dnmt3A and Dnmt3B. mdpi.comresearchgate.net Enzymatic studies have characterized the mechanism of action for SGI-1027 and its analogs, revealing that they are competitive inhibitors with respect to the DNA substrate and non-competitive with the S-adenosyl-l-methionine (AdoMet) cofactor. mdpi.com

Further research into quinoline derivatives has identified compounds with potent inhibitory activity against DNMTs. For instance, certain bis-quinoline and other novel regioisomers have displayed remarkable inhibition of DNMT3A and strong antiproliferative effects in leukemia cell lines. nih.gov One derivative, compound 4c, was noted for its strong effect against DNMT3A and its ability to induce the degradation of DNMT1 and DNMT3A proteins in HCT116 cells, suggesting a dual mechanism of action. nih.gov Some quinoline analogs with methylamine (B109427) or methylpiperazine additions demonstrate low micromolar inhibitory potency against both human DNMT1 and the bacterial adenine (B156593) methyltransferase Clostridioides difficile CamA. sci-hub.boxnih.gov

Topoisomerases: Topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription, making them established targets for cancer chemotherapy. acs.orgmdpi.com Novel series of pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit human topoisomerase I (topo I) and IIα (topo IIα). acs.orgmdpi.com In one study, compound 2E from this series was found to be highly active, inhibiting 88.3% of topo IIα catalytic activity, an effect comparable to the well-known inhibitor etoposide. acs.orgmdpi.com Topoisomerase inhibitors can act as "interfacial poisons" by stabilizing the enzyme-DNA cleavage complex, which ultimately leads to cell death. mdpi.comuniba.itwikipedia.org

DNA Glycosylases: DNA glycosylases are key enzymes in the base excision repair (BER) pathway, which corrects DNA damage from oxidation and other sources. mdpi.com Inhibiting these enzymes is a promising strategy in cancer therapy to enhance the efficacy of DNA-damaging agents. mdpi.comresearchgate.net Studies have shown that tetrahydroquinoline sulfonamide derivatives, such as SU0268 and SU0383, can efficiently inhibit the activity of human 8-oxoguanine DNA glycosylase (OGG1). mdpi.com These compounds were effective against the excision of multiple oxidative DNA lesions. mdpi.com Furthermore, other research has confirmed that certain quinoline-based analogs can inhibit various BER DNA glycosylases. sci-hub.boxnih.gov

DNA Polymerases: DNA polymerases are fundamental to DNA replication and repair. nih.gov The inhibitory activity of quinoline-based compounds extends to these enzymes as well. sci-hub.boxnih.gov The development of inhibitors against specific polymerases, such as the Family A polymerase Pol θ, is an area of active research, particularly in cancer therapy. nih.gov The structural homology within this enzyme family suggests that compounds developed against one member may be adapted to target others, including those in microbial pathogens. nih.gov

Target EnzymeQuinoline Derivative ClassKey Findings
DNMT1, DNMT3A Bis-quinoline regioisomersDisplayed submicromolar antiproliferative activity and induced demethylating activity in cells. nih.gov
DNMT1, DNMT3A/3B 4-Aminoquinoline (e.g., SGI-1027)Acts as a DNA competitive and AdoMet non-competitive inhibitor. mdpi.com
Topoisomerase IIα Pyrazolo[4,3-f]quinolines (e.g., 2E)Exhibited 88.3% inhibition of topo IIα catalytic activity, similar to etoposide. acs.orgmdpi.com
OGG1 Tetrahydroquinoline sulfonamides (e.g., SU0268)Efficiently inhibited the excision of multiple oxidatively-induced DNA lesions. mdpi.com
DNA/RNA Polymerases Quinoline-based analogsShowed broad inhibitory activity against various DNA and RNA polymerases. sci-hub.boxnih.gov

Modulation of Key Metabolic Enzymes (e.g., α-Glucosidase, Aromatase)

Quinoline derivatives have also been investigated for their ability to modulate enzymes central to metabolic pathways, with implications for diseases like type 2 diabetes and hormone-dependent cancers.

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial glucose levels. arabjchem.org Numerous studies have identified quinoline derivatives as potent α-glucosidase inhibitors. nih.govacs.org A series of 4-hydroxyquinolinone-hydrazones showed moderate to good inhibitory activity against α-glucosidase, with some derivatives outperforming the standard drug acarbose. arabjchem.org Similarly, quinoline–1,3,4-oxadiazole conjugates have demonstrated low micromolar α-glucosidase inhibition, with IC50 values ranging from 15.85 to 63.59 µM. nih.gov Kinetic studies on a potent quinoline-based inhibitor revealed a non-competitive mode of inhibition. thepharma.net Structure-activity relationship (SAR) analyses have highlighted that the presence and position of substituents, such as halogens on a phenyl ring, significantly influence the inhibitory activity. thepharma.net

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer. rsc.orgresearchgate.net Specific quinoline derivatives have been designed as nonsteroidal aromatase inhibitors. rsc.org The compound 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline demonstrated potent inhibition of the aromatase enzyme, with activity greater than the reference drug letrozole (B1683767) in in vitro assays. rsc.orgresearchgate.net Further studies involving metal complexes have also shown promise; copper complexes of 8-hydroxyquinoline (B1678124) and uracil (B121893) derivatives exhibited significant aromatase inhibitory effects, with IC50 values as low as 0.30 µM. nih.gov

Target EnzymeQuinoline Derivative ClassPotency (IC50)
α-Glucosidase Quinoline-1,3,4-oxadiazole conjugate (4i)15.85 µM nih.gov
α-Glucosidase Quinoline derivative (8h)38.2 µM thepharma.net
α-Glucosidase 2-Hydroxyquinoline64.4 µg/mL scbt.com
Aromatase 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinolineMore potent than letrozole in vitro rsc.orgresearchgate.net
Aromatase 8-Hydroxyquinoline-Cu-uracil complex (6)0.30 µM nih.gov

Interactions with Kinases (e.g., PI3Kα, PDK1, CDK2, FGFR)

Protein kinases are critical regulators of cell signaling pathways, and their aberrant activity is frequently implicated in cancer. nih.gov The quinoline scaffold has proven to be a valuable framework for designing inhibitors against a broad spectrum of kinases. arabjchem.orgnih.gov

PI3Kα and PDK1: The PI3K/PDK1/Akt pathway is a central signaling cascade that promotes cell growth and survival. nih.gov Novel 4-acrylamido-quinoline derivatives have been developed as potent PI3Kα inhibitors, with IC50 values in the nanomolar range. researchgate.net Additionally, imidazo[4,5-c]quinoline derivatives have been reported as dual PI3K/mTOR inhibitors. nih.gov For 3-phosphoinositide-dependent protein kinase-1 (PDK1), which acts downstream of PI3K, 4-substituted quinoline derivatives have been rationally designed to target the ATP binding site. sci-hub.box Molecular docking studies confirmed the preference of the 4-anilino quinoline scaffold for the ATP binding site of PDK1. sci-hub.box

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. A novel class of quinoline-based inhibitors has been discovered that not only acts as ATP-competitive inhibitors but also disrupts the interaction between CDK2 and its activating partner, cyclin A. nih.gov Through chemical modifications, the binding affinity (Kd) of these compounds was improved from 1 µM to 0.005 µM. nih.gov Other research has identified small molecule CDK2 inhibitors with sub-nanomolar biochemical IC50 values against both CDK2/cyclin E and CDK2/cyclin A complexes. g1therapeutics.com

FGFR: The fibroblast growth factor receptor (FGFR) family of tyrosine kinases is another important target in oncology. nih.govacs.org Pyrrolopyrimidine analogues containing a quinoline moiety have been investigated as FGFR inhibitors. nih.gov Specific enantiomers of these compounds showed potent FGFR2 inhibition. nih.gov Futibatinib, the first clinically tested covalent FGFR kinase inhibitor, highlights the therapeutic potential of targeting this kinase family. nih.gov Further studies have identified aminotrimethylpyridinol derivatives that exhibit marked selectivity for FGFR4 over other isoforms, with one compound showing an IC50 of 75.3 nM. researchgate.net

Target KinaseQuinoline Derivative ClassPotency (IC50 / Kd)
PI3Kα 4-Acrylamido-quinolines1.1-23.7 nM researchgate.net
PDK1 4-Anilino quinolinesDesigned as ATP-competitive inhibitors sci-hub.box
CDK2 Quinoline-based inhibitorsKd improved to 0.005 µM nih.gov
CDK2/Cyclin E Novel small moleculesSub-nanomolar IC50 values g1therapeutics.com
FGFR2 3-Quinoline analogues57 nM (for initial hit compound) nih.gov
FGFR4 Aminotrimethylpyridinols (e.g., 6O)75.3 nM researchgate.net

Neuroprotective Enzyme Targets (e.g., COMT, AChE, MAO-B)

Derivatives of quinoline have been explored as modulators of enzymes involved in the pathogenesis of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.

Catechol-O-Methyltransferase (COMT): COMT is a key enzyme in the metabolic clearance of dopamine (B1211576), particularly in the prefrontal cortex. nih.gov Its inhibition is a therapeutic strategy for conditions associated with compromised dopamine signaling. nih.govwikipedia.orgnih.gov A series of 8-hydroxyquinolines have been identified as potent COMT inhibitors, showing selectivity for the membrane-bound form of the enzyme (MB-COMT). nih.gov An X-ray co-crystal structure confirmed that these compounds chelate the active site magnesium, similar to traditional catechol-based inhibitors. nih.gov

Acetylcholinesterase (AChE): Inhibiting AChE to increase acetylcholine (B1216132) levels is a primary treatment strategy for Alzheimer's disease. nih.gov Numerous quinoline-based hybrids have been developed as potent cholinesterase inhibitors. mdpi.commdpi.com Novel 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group showed potent, mixed-type AChE inhibition, with compound 11g exhibiting an IC50 value of 1.94 µM. mdpi.com Tacrine-quinoline hybrids have also demonstrated submicromolar inhibitory activity against both AChE and butyrylcholinesterase (BuChE), with some compounds showing IC50 values in the low nanomolar range. mdpi.comresearchgate.net

Monoamine Oxidase B (MAO-B): MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition can alleviate motor symptoms in Parkinson's disease. nih.govnih.gov A series of novel quinoline-sulfonamides were designed as dual inhibitors of MAOs and cholinesterases. rsc.org Compound a12 from this series was the most potent MAO-B inhibitor, with an IC50 value of 0.47 µM. rsc.org Studies on other classes, such as halogenated quinoline derivatives and isoquinolines, have also reported potent, selective, and reversible MAO-B inhibition. researchgate.netnih.gov

Target EnzymeQuinoline Derivative ClassPotency (IC50)
COMT 5-Substituted-8-hydroxyquinolinesNanomolar range nih.gov
AChE Morpholine-bearing 4-N-phenylaminoquinoline (11g)1.94 µM mdpi.com
AChE Tacrine-8-aminoquinoline hybrid (16g)0.052 µM mdpi.com
MAO-B Quinoline-sulfonamide (a12)0.47 µM rsc.org
MAO-B Dimethoxy-halogenated chalcone0.067 µM nih.gov

Nucleic Acid Interactions

Beyond direct enzyme inhibition, some quinoline derivatives exert their biological effects through direct interactions with nucleic acids, particularly DNA.

DNA Intercalation and Binding Modalities

DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, leading to cytotoxic effects. The planar aromatic structure of the quinoline ring system makes it a suitable scaffold for DNA intercalating agents.

A series of isomeric phenylquinoline-8-carboxamides were synthesized to study the minimal chromophore required for intercalative binding. nih.gov Research showed that the binding mode was highly dependent on the position of the phenyl ring. nih.gov When the phenyl ring was at the 2-, 3-, or 6-position, it could lie coplanar with the quinoline within the intercalation site, leading to binding by intercalation. researchgate.netnih.gov In contrast, isomers with the phenyl ring at the 4- or 5-position did not intercalate. researchgate.netnih.gov

The mechanism of some quinoline-based DNMT inhibitors has also been linked to DNA interaction. sci-hub.boxnih.gov Certain analogs, such as compounds 9 and 11, were found to inhibit DNMTs by intercalating into the minor groove of CamA-bound DNA. sci-hub.boxnih.gov This intercalation induces a significant conformational change in the enzyme, moving the catalytic domain away from the DNA and thus preventing methylation. nih.gov The genotoxicity of some complex quinoline derivatives, such as 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), is also attributed to the compound's ability to intercalate into DNA, which may promote the formation of protein-associated DNA strand breaks via topoisomerase enzymes. amegroups.org

Effects on DNA/RNA Integrity in Cellular Models

The quinoline scaffold, a core component of the compounds , has been associated with various interactions with nucleic acids. Certain quinoline-based derivatives have been shown to interfere with enzymes that act on DNA, such as DNA methyltransferases, potentially through mechanisms like DNA intercalation. researchgate.netnih.govresearchgate.net For instance, some quinoline analogs can insert themselves into the DNA structure, leading to conformational changes that inhibit enzymatic activity. nih.gov This interaction can trigger a DNA damage response within the cell. nih.govresearchgate.net Studies on related compounds, like 4-nitroquinoline (B1605747) 1-oxide, indicate that the cellular response, particularly the activation of tumor suppressor pathways, may be triggered by the formation of persistent DNA adducts rather than direct DNA strand breaks. nih.gov The accumulation of such unrepaired DNA damage is a known trigger for cellular stress responses, which can ultimately lead to programmed cell death, or apoptosis, particularly in rapidly dividing cancer cells. researchgate.net

Cellular Pathway Modulation in In Vitro Assays

Inhibition of Cell Proliferation in Cancer Cell Lines (e.g., HCT116, MCF-7, K562, Caco-2, A549)

Derivatives of the 4-hydroxy-2-phenylquinoline scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. A notable study on 4-anilino-8-hydroxy-2-phenylquinoline derivatives, which are structurally analogous to the subject compound, revealed potent growth inhibition. One particular derivative, substituted with a 3'-acetyl (COMe) group on the anilino ring, was found to be exceptionally active against solid tumor cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), with GI50 values of 0.07 µM and <0.01 µM, respectively. nih.gov

The antiproliferative effects of these compounds were found to be linked to their ability to disrupt the cell cycle. nih.gov Flow cytometric analysis showed that treatment with active 4-anilino-8-hydroxy-2-phenylquinoline derivatives led to an accumulation of cells in the S-phase of the cell cycle. nih.gov This contrasts with some other 2-phenylquinoline (B181262) derivatives that have been reported to act as antimitotic agents by inducing cell cycle arrest in the G2/M phase. nih.gov

Other related quinoline structures have also shown efficacy. For example, 8-hydroxy-2-quinolinecarbaldehyde demonstrated cytotoxicity against the K562 leukemia cell line. nih.govresearchgate.net Additionally, various 2-phenylquinoline-4-carboxylic acid derivatives have exhibited growth inhibition against K562 and A549 (lung cancer) cell lines. nih.gov

Below is an interactive data table summarizing the antiproliferative activity of a representative 4-anilino-8-hydroxy-2-phenylquinoline derivative.

CompoundCancer Cell LineActivity (GI50, µM)Reference
4-(3-Acetylanilino)-8-hydroxy-2-phenylquinolineHCT-116 (Colon)0.07 nih.gov
4-(3-Acetylanilino)-8-hydroxy-2-phenylquinolineMCF-7 (Breast)<0.01 nih.gov
4-(3-Acetylanilino)-8-hydroxy-2-phenylquinolineMDA-MB-435 (Breast)<0.01 nih.gov

Induction of Apoptosis and Related Biochemical Markers (e.g., Caspase-3 Activity)

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is often mediated by a cascade of enzymes known as caspases, with caspase-3 serving as a key executioner. nih.govnih.gov Research on 8-methyl-4-(3-diethylaminopropylamino) pyrimido [4′,5′;4,5] thieno (2,3-b) quinoline (MDPTQ), a complex quinoline derivative, demonstrated its ability to induce apoptosis specifically in leukemia cell lines, including K-562. researchgate.net This process was characterized by an increase in caspase-3 activity and the externalization of phosphatidylserine, a hallmark of early apoptosis. researchgate.net

Similarly, studies on tetrahydroquinoline derivatives have shown they promote cell death through the activation of caspase-3 and caspase-7. tuni.fi The activation of these caspases is a critical step in the apoptotic pathway, responsible for the cleavage of cellular proteins and subsequent DNA fragmentation. tuni.fi The pro-apoptotic activity of quinoline and related quinazoline (B50416) derivatives is often linked to the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn triggers the activation of downstream caspases like caspase-3 and caspase-9. nih.govmdpi.com

Activation of DNA Damage Response Pathways (e.g., p53 Activation)

In response to cellular stress, such as DNA damage, cells activate complex signaling pathways to arrest the cell cycle and initiate DNA repair or apoptosis. cam.ac.uknih.gov The tumor suppressor protein p53 is a central regulator in this process. cam.ac.uk Upon activation by events like genotoxic stress, p53 levels in the cell rise, allowing it to bind to DNA and activate the transcription of genes that can halt cell proliferation or initiate apoptosis. nih.govcam.ac.uk

Research has shown that certain quinoline-based compounds can elicit a DNA damage response that involves the activation of p53. nih.govresearchgate.net For example, a specific quinoline derivative was found to provoke p53 activation in cancer cells. nih.govresearchgate.net The activation of p53 by quinoline compounds is thought to be a consequence of the DNA lesions they induce. Studies with 4-nitroquinoline 1-oxide have demonstrated that the p53 response is triggered primarily by persistent, bulky DNA adducts that are not easily repaired, leading to a sustained activation of the p53 pathway. nih.gov This sustained signaling is particularly effective in cells with deficient DNA repair mechanisms, where p53 levels become abnormally high following treatment. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Positional and Electronic Influences of Substituents on Biological Activity

The biological activity of 4-hydroxy-2-phenylquinoline derivatives is highly dependent on the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies have provided critical insights into optimizing the antiproliferative effects of these compounds.

For a series of 4-anilino-8-hydroxy-2-phenylquinoline derivatives, the following observations were made:

Substitution on the Quinoline Ring: The position of substituents on the main quinoline ring is crucial. When comparing methoxy (B1213986) (OMe) substituted compounds, a derivative with the methoxy group at the 6-position was more potent than one with the methoxy group at the 8-position. nih.gov Furthermore, for derivatives with an acetyl group on the anilino ring, an 8-hydroxy (OH) group on the quinoline ring conferred significantly greater potency than an 8-methoxy (OMe) group. nih.gov This suggests that a hydrogen-bond donating substituent at the 8-position is more favorable for activity than a hydrogen-bond accepting group. nih.gov

Substitution on the 4-Anilino Phenyl Ring: The position of substituents on the phenyl ring at the 4-position also modulates activity. For the potent 8-hydroxy derivatives, a 3'-acetyl (COMe) substituent on the anilino ring resulted in a compound with an average GI50 of 1.20 µM, which was more potent than its corresponding oxime and methyloxime derivatives. nih.gov

More broadly for hydroxyquinoline derivatives, lipophilicity (the ability of a compound to dissolve in fats) and the electronic properties of substituents play a key role. For instance, in a series of 8-hydroxy-N-phenylquinoline-2-carboxamides, antiviral activity was found to increase with increasing lipophilicity and was positively influenced by electron-withdrawing substituents on the anilide ring. nih.gov Similarly, for tacrine-8-hydroxyquinoline hybrids, a 5-fluoro substituent (electron-withdrawing) led to more potent enzyme inhibition compared to the unsubstituted analog, while bulky 5,7-dichloro substituents markedly reduced activity, possibly due to steric hindrance. mdpi.com

The following table summarizes key SAR findings for 4-anilino-2-phenylquinoline derivatives.

Structural FeatureObservationImpact on Antiproliferative ActivityReference
Substituent at Position 8 of Quinoline Ring-OH is more favorable than -OCH3Increases potency nih.gov
Substituent Position on Quinoline Ring6-OCH3 is more favorable than 8-OCH3Increases potency nih.gov
Substituent on 4-Anilino Phenyl Ring3'-COMe is more potent than its oxime derivativeIncreases potency nih.gov
General Substituent Effect (other quinolines)Electron-withdrawing groupsOften increases activity nih.govmdpi.com
General Substituent Effect (other quinolines)Increased lipophilicityOften increases activity nih.gov

Conformational Analysis for Receptor Binding and Efficacy

Conformational analysis in the study of 4-Hydroxy-8-methyl-2-phenylquinoline derivatives is fundamental to understanding their interaction with biological receptors and their subsequent pharmacological efficacy. A molecule's conformation, which describes the spatial arrangement of its atoms, is not static. Instead, it exists as an equilibrium of different conformers, or rotational isomers. The ability of a molecule to adopt a specific three-dimensional shape, known as the "bioactive conformation," is what allows it to fit precisely into the binding pocket of a target receptor, initiating a biological response.

Molecular modeling and computational techniques, such as molecular docking and molecular dynamics simulations, are crucial tools for exploring these conformational possibilities. nih.gov Docking studies, for instance, can predict the preferred binding mode of a ligand within a receptor's active site, providing insights into the specific interactions that stabilize the ligand-receptor complex. nih.gov For example, in silico docking of 4-hydroxy-2-quinolinone derivatives against the soybean lipoxygenase (LOX) enzyme revealed that specific carboxamide analogues could bind effectively within an alternative binding site, explaining their inhibitory activity. mdpi.com

The structure-activity relationship (SAR) of these compounds is intrinsically linked to their conformational properties. Modifications to the molecular structure can restrict or alter the preferred conformation, leading to significant changes in binding affinity and efficacy. Studies on various quinoline derivatives have demonstrated that the nature and position of substituents dictate the biological activity. For instance, the substitution pattern on the N-phenyl carboxamide portion of 4-hydroxy-2-quinolinone derivatives was found to be critical for their activity as LOX inhibitors. mdpi.com A derivative with a 4-fluoro-phenyl group showed high potency, while replacing the fluoro group with a methyl group led to inactivity. mdpi.com This highlights that subtle electronic and steric changes can shift the conformational equilibrium, impacting the molecule's ability to achieve the optimal orientation for binding.

The following table illustrates findings from molecular docking studies on a series of pyrazoline-quinoline derivatives, showing how different substituents affect the predicted binding affinity (docking score) to the HIV-1 reverse transcriptase enzyme. While these are not this compound derivatives, they demonstrate the principle that structural changes, which influence conformation, directly impact receptor binding potential.

Compound IDSubstituent (R)Target ReceptorDocking Score (kcal/mol)Reference
4aPhenylHIV-1 RT (PDB: 4I2P)-9.87 nih.gov
4b4-ChlorophenylHIV-1 RT (PDB: 4I2P)-10.67 nih.gov
4c4-MethylphenylHIV-1 RT (PDB: 4I2P)-10.12 nih.gov
4d4-MethoxyphenylHIV-1 RT (PDB: 4I2P)-10.03 nih.gov
4e4-NitrophenylHIV-1 RT (PDB: 4I2P)-9.96 nih.gov

In this example, the derivative with a 4-chlorophenyl substituent (Compound 4b) exhibited the most favorable docking score, suggesting the strongest predicted binding affinity. nih.gov This can be attributed to a combination of electronic effects and the ability of the substituted ring to adopt a conformation that maximizes favorable interactions within the binding pocket.

Ultimately, a comprehensive conformational analysis provides a rationale for observed structure-activity relationships. mdpi.com By understanding the energetic landscape of different conformers and identifying the specific structural features that promote the adoption of a bioactive conformation, researchers can rationally design next-generation this compound derivatives with enhanced potency and selectivity for their intended biological targets.

Q & A

Q. What are the standard synthetic routes for 4-Hydroxy-8-methyl-2-phenylquinoline?

The compound can be synthesized via classical quinoline-forming reactions such as the Gould–Jacob or Friedländer methods, adapted for substituent-specific modifications. For example, introducing the 8-methyl and 2-phenyl groups requires careful selection of starting materials (e.g., substituted anilines and ketones) and optimization of cyclization conditions. Transition metal-catalyzed cross-coupling reactions may enhance regioselectivity and yield .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify substituent positions and verify aromatic proton environments.
  • IR Spectroscopy : Confirms hydroxyl (-OH) and carbonyl groups.
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, often refined using SHELXL .

Q. What in vitro assays are typically used to assess its biological activity?

Common assays include:

  • Antimicrobial Susceptibility Testing : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains.
  • Enzyme Inhibition Studies : Targeting enzymes like kinases or oxidoreductases.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to evaluate therapeutic windows .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives be addressed?

Regioselectivity issues arise during substitution at the 4-hydroxy, 8-methyl, or 2-phenyl positions. Strategies include:

  • Directing Groups : Use of protective groups (e.g., acetyl for -OH) to steer reactions.
  • Computational Modeling : DFT calculations to predict reactive sites and transition states.
  • Metal Catalysis : Pd- or Cu-mediated cross-couplings for controlled functionalization .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable MIC values) may stem from differences in:

  • Experimental Conditions : Variations in solvent, pH, or microbial strains.
  • Sample Purity : Impurities can skew results; validate via HPLC or LC-MS.
  • Statistical Analysis : Apply meta-analysis frameworks to harmonize datasets and identify outliers .

Q. What methodologies optimize structure-activity relationship (SAR) studies?

  • Systematic Substitution : Synthesize analogs with modifications at positions 2, 4, or 8 to isolate pharmacophores.
  • Molecular Docking : Predict binding affinities to target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock or Schrödinger Suite.
  • Pharmacokinetic Profiling : Assess logP, solubility, and metabolic stability via in silico tools like SwissADME .

Q. How to address ambiguities in crystallographic data for quinoline derivatives?

  • Refinement Protocols : Use SHELXL for high-resolution data, checking for twinning or disorder.
  • Complementary Techniques : Validate with powder XRD or solid-state NMR if single crystals are unavailable.
  • Data Deposition : Cross-reference with databases like CCDC or PubChem for comparative analysis .

Q. What computational approaches predict metal-coordination behavior?

  • Density Functional Theory (DFT) : Calculate binding energies and orbital interactions with transition metals (e.g., Cu²⁺, Fe³⁺).
  • Molecular Dynamics (MD) : Simulate solvation effects and stability of metal-ligand complexes.
  • Spectroscopic Correlations : Align computed IR/Raman spectra with experimental data to validate models .

Methodological Notes

  • Data Validation : Always cross-check spectral and crystallographic data against established databases (e.g., PubChem, CCDC) .
  • Reproducibility : Document reaction conditions (temperature, catalysts, solvents) meticulously to enable replication.
  • Ethical Reporting : Disclose negative results (e.g., failed syntheses or inactive analogs) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.